p-Toluenesulfonic Anhydride vs. p-Toluenesulfonyl Chloride (TsCl): Elimination of Chloride Byproduct in Cyclodextrin Tosylation
In the synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin, a key intermediate for drug delivery systems, employing p-toluenesulfonic anhydride (Ts₂O) delivers a markedly higher production rate compared to p-toluenesulfonyl chloride (TsCl). This differentiation is critical because TsCl-based methods often lead to unwanted chloride displacement of the tosylate group, reducing the yield of the desired monotosylate [1].
| Evidence Dimension | Production Rate (Yield) |
|---|---|
| Target Compound Data | 61% |
| Comparator Or Baseline | p-Toluenesulfonyl chloride (TsCl): Lower yield (specific percentage not numerically reported in abstract, but stated as 'significantly higher' for Ts₂O) |
| Quantified Difference | Significantly higher (61% yield achieved with Ts₂O) |
| Conditions | Synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin |
Why This Matters
Procurement of Ts₂O over TsCl is justified when synthesizing sensitive tosylate esters where chloride contamination or secondary displacement reactions would compromise product purity and overall yield.
- [1] Choudary, B. M.; Chowdari, N. S.; Kantam, M. L. Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route. Tetrahedron 2000, 56 (37), 7291–7298. View Source
